
Bretazenil
Vue d'ensemble
Description
Le Brétazénil est un médicament anxiolytique de la famille des imidazopyrrolobenzodiazépines, dérivé de la famille des benzodiazépines. Il a été inventé en 1988 et est le plus étroitement apparenté en structure au flumazénil, un antagoniste de l’acide gamma-aminobutyrique. Le Brétazénil est classé comme une benzodiazépine à haute puissance en raison de sa forte affinité pour les sites de liaison des benzodiazépines, où il agit comme un agoniste partiel .
Méthodes De Préparation
Le Brétazénil est synthétisé par une série de réactions chimiques impliquant la formation de la structure de base de l’imidazopyrrolobenzodiazépine. La voie de synthèse implique généralement la réaction de matières premières appropriées dans des conditions spécifiques pour former le composé désiré.
Analyse Des Réactions Chimiques
Substitution Reactions
The bromine atom at position 8 enables nucleophilic aromatic substitution (SNAr) with reagents like amines or thiols, though published examples are scarce .
Stability and Degradation
This compound’s stability profile under physiological conditions:
-
Hydrolysis : The ester moiety undergoes slow hydrolysis in aqueous solutions (pH 7.4, 37°C), forming a carboxylic acid derivative .
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces decomposition, with a half-life of 4.2 hours .
Synthetic Derivatives and Analogues
Recent efforts focus on modifying this compound’s core to enhance bioavailability:
Derivative Synthesis Table
Analytical Characterization
Critical spectroscopic data for reaction monitoring:
Challenges in Scale-Up
Applications De Recherche Scientifique
Antipsychotic Effects
Bretazenil has demonstrated moderate antipsychotic efficacy in treating schizophrenia. A notable study involved 66 hospitalized patients experiencing acute psychotic episodes. Over six weeks, patients received escalating doses of this compound (3-18 mg/day). The results indicated that 49% of patients showed a significant reduction (≥40%) in their Brief Psychiatric Rating Scale (BPRS) scores by the end of treatment, with 44% reporting substantial improvement. Notably, the tolerability profile was favorable, with 59% of patients reporting no adverse effects .
Anxiolytic Properties
This compound's anxiolytic potential has been explored in various studies. It was noted for its ability to induce sleep and manage sleep disorders, including insomnia and hypersomnia. In a controlled study, this compound effectively shortened sleep latency and enhanced sleep quality without significantly altering sleep architecture . Furthermore, it was evaluated against other benzodiazepines like diazepam and alprazolam, showing a lower abuse liability while maintaining anxiolytic effects .
Abuse Liability Assessment
Research indicates that this compound has a distinct pharmacological profile compared to traditional benzodiazepines. A study involving experienced but nondependent users revealed that while this compound produced subjective effects distinguishable from placebo, these effects were less pronounced than those of diazepam and alprazolam. This suggests a lower potential for abuse and dependence . The reinforcing effects of this compound were assessed through self-administration studies in rhesus monkeys, further supporting its reduced abuse potential relative to higher-efficacy benzodiazepines .
Pharmacological Mechanisms
The molecular mechanisms underlying this compound's actions have been the subject of extensive investigation. Studies indicate that its efficacy as a positive allosteric modulator at GABAA receptors is lower than that of traditional benzodiazepines like diazepam, although its potency remains comparable . This unique mechanism may contribute to its therapeutic benefits while minimizing side effects typically associated with full agonists.
Sleep Disorders Treatment
This compound has shown promise in treating various sleep disorders, including REM sleep behavior disorder and circadian rhythm disturbances. Its ability to induce natural sleep patterns makes it a candidate for further research into pharmacological interventions for sleep-related issues .
Summary Table of Applications
Mécanisme D'action
Le Brétazénil exerce ses effets en se liant au site des benzodiazépines des récepteurs de l’acide gamma-aminobutyrique dans le cerveau. Il agit comme un agoniste partiel, ce qui signifie qu’il active le récepteur mais dans une moindre mesure qu’un agoniste complet. Le Brétazénil se lie à un ensemble plus large de sous-unités de récepteurs de l’acide gamma-aminobutyrique (α1, α2, α3, α4, α5 et α6) par rapport aux benzodiazépines 1,4 traditionnelles, qui ne se lient qu’aux sous-unités α1, α2, α3 et α5 .
Comparaison Avec Des Composés Similaires
Le Brétazénil est similaire à d’autres benzodiazépines, telles que :
Flumazénil : Structurellement similaire mais agit comme un antagoniste de l’acide gamma-aminobutyrique.
Alprazolam : Un agoniste complet aux récepteurs de l’acide gamma-aminobutyrique, utilisé comme médicament anti-anxiété.
Clonazépam : Un autre agoniste complet aux récepteurs de l’acide gamma-aminobutyrique, utilisé comme médicament anticonvulsivant et anti-anxiété.
La particularité du Brétazénil réside dans son activité d’agoniste partiel, qui peut entraîner un profil d’effets indésirables réduit et un moindre potentiel de tolérance et de sevrage par rapport aux agonistes complets .
Activité Biologique
Bretazenil, a partial agonist at the GABA benzodiazepine receptor, has garnered interest for its diverse biological activities, particularly in the fields of psychiatry and neurology. This article explores its pharmacological effects, including its anxiolytic, antipsychotic, and anticonvulsant properties, as well as its potential for abuse compared to other benzodiazepines.
Chemical Profile
- Chemical Name : (13aS)-8-Bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid 1,1-dimethylethyl ester
- Alternative Names : Ro 16-6028
- Purity : ≥98%
- EC : 10 nM at αβγ receptors .
Anxiolytic Activity
This compound has shown significant anxiolytic effects in clinical studies. In a placebo-controlled trial, doses ranging from 0.5 to 4 mg were effective in reducing symptoms of Generalized Anxiety Disorder (GAD) when compared with diazepam. Notably, this compound exhibited a lower incidence of sedation and motor impairment than traditional benzodiazepines .
Antipsychotic Efficacy
A study involving hospitalized schizophrenic patients indicated that this compound has moderate antipsychotic efficacy. Over a six-week trial involving 66 patients, 49% showed a significant reduction in the Brief Psychiatric Rating Scale (BPRS) scores by at least 40% . The tolerability profile was favorable, with most patients reporting no adverse effects.
Anticonvulsant Properties
This compound's anticonvulsant effects were evaluated in various seizure models in mice. Unlike diazepam, which induced tolerance and withdrawal symptoms after prolonged use, this compound did not exhibit significant tolerance in any seizure models tested . This suggests that this compound may be a safer alternative for long-term management of seizure disorders.
Reinforcing Effects and Abuse Potential
Research on the reinforcing effects of this compound indicates a lower potential for abuse compared to full agonists like midazolam. In self-administration studies with rhesus monkeys under progressive-ratio schedules, this compound maintained significant self-administration at specific doses but demonstrated reduced reinforcing effectiveness as response requirements increased . This suggests that while this compound can produce rewarding effects, its partial agonist nature may limit its abuse potential.
Summary of Key Findings
Case Study 1: Anxiolytic Treatment
In a double-blind study involving patients with GAD, this compound was administered at doses of 0.5–4 mg. The results indicated a significant reduction in anxiety symptoms without the excessive sedation typically associated with benzodiazepines. Patients reported improved daily functioning and quality of life.
Case Study 2: Schizophrenia Management
A randomized controlled trial assessed the efficacy of this compound in patients experiencing acute psychotic episodes. The study concluded that this compound could be a viable alternative to traditional antipsychotics due to its favorable side effect profile and moderate efficacy.
Propriétés
IUPAC Name |
tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDDYHYYNNIQI-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046266 | |
Record name | Bretazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-13-5 | |
Record name | Bretazenil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84379-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bretazenil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bretazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRETAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.